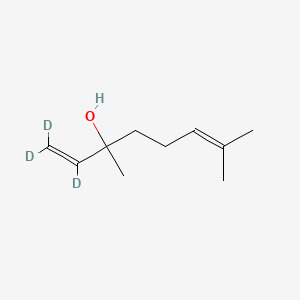

Linalool-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-WSWICNJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Linalool-d3: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Linalool-d3. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical parameters of this deuterated compound, offering detailed experimental protocols and data for its effective use as an internal standard and in other advanced applications.

Introduction to this compound

This compound is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Due to its structural similarity to the parent compound, this compound is an ideal internal standard for quantification of linalool by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analyses. The stability and isotopic purity of this compound are critical for its reliable use in quantitative assays.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a measure of the percentage of the deuterated species in relation to all isotopic variants of the molecule. High isotopic purity is essential to minimize interference with the analyte of interest and to ensure accurate quantification.

Quantitative Data on Isotopic Purity

Commercially available this compound typically exhibits high isotopic purity. The data below is a summary of specifications from a representative supplier.

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | --INVALID-LINK-- |

| Chemical Purity | Typically >98% | General technical data for linalool |

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This method allows for the separation of this compound from potential impurities and the determination of the relative abundance of its isotopologues.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC-MS Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-Wax or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of full scan and selected ion monitoring (SIM) modes.

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Full scan (m/z 40-200) to identify the molecular ion and fragmentation pattern.

-

Data Analysis:

-

Identify the molecular ion peak for unlabeled linalool (m/z 154) and this compound (m/z 157).

-

Determine the relative intensities of the M+0, M+1, M+2, and M+3 ions in the mass spectrum of the this compound peak.

-

Calculate the isotopic purity by expressing the abundance of the d3 isotopologue as a percentage of the sum of all relevant isotopologues, after correcting for the natural isotopic abundance of carbon-13.

-

-

Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium signals and determine the extent of deuteration.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., chloroform or acetone) to obtain a high-quality spectrum.

-

NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

NMR Parameters:

-

Nucleus: ²H

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay: A sufficiently long delay to ensure full relaxation of the deuterium nuclei.

-

Number of Scans: An adequate number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the area of the deuterium signals corresponding to the labeled positions.

-

Compare the integral to that of a known internal standard to quantify the deuterium content.

-

Alternatively, ¹H NMR can be used to assess the reduction in signal intensity at the deuterated positions compared to the non-deuterated positions.

-

Stability of this compound

The stability of this compound is a critical factor for its use as a reliable internal standard. This section details the known stability of linalool and provides protocols for forced degradation studies to assess the stability of this compound under various stress conditions.

Long-Term Stability

This compound has been shown to be stable for extended periods when stored under appropriate conditions.

| Parameter | Condition | Duration | Source |

| Long-Term Stability | -20°C | ≥ 4 years | --INVALID-LINK-- |

For unlabeled linalool, it is recommended to store it in a cool, dark place, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Linalool is known to be volatile, with studies showing that only 42.3% of pure linalool remained after 28 days of storage at 25°C in the air.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. The following are general protocols for stress testing that can be applied to this compound.

Methodology:

-

Sample Preparation: Place a known amount of this compound in a sealed vial.

-

Stress Condition: Expose the sample to elevated temperatures (e.g., 100°C and 150°C) for a defined period (e.g., 30 minutes).[1][2]

-

Analysis: Analyze the stressed sample by GC-MS to identify and quantify any degradation products.

-

Expected Degradation Products: Based on studies of unlabeled linalool, thermal degradation can lead to dehydroxylation to form β-myrcene, cis-ocimene, and trans-ocimene, followed by cyclization to produce limonene, terpinolene, and α-terpinene.[1][2]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Stress Condition: Store the solutions at room temperature or elevated temperatures for a specified duration.

-

Analysis: Neutralize the samples and extract with a suitable organic solvent. Analyze the extracts by GC-MS.

-

Expected Stability: Linalool is generally stable to hydrolysis due to the absence of readily hydrolyzable functional groups.[3]

Methodology:

-

Sample Preparation: Dissolve this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Stress Condition: Keep the solution at room temperature for a set period.

-

Analysis: Analyze the sample by GC-MS or LC-MS to identify oxidation products.

-

Expected Degradation Products: Linalool is susceptible to autoxidation, especially when exposed to air, forming hydroperoxides such as 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol.[4][5] Terpenes are also known to undergo polymerization through oxidation.[6]

Methodology:

-

Sample Preparation: Place a solution of this compound in a photostable, transparent container.

-

Stress Condition: Expose the sample to a controlled source of UV light (e.g., in a photostability chamber) for a specific duration.

-

Analysis: Analyze the sample by GC-MS.

-

Expected Stability: Linalool does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight.[3]

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for Isotopic Purity Determination of this compound.

Forced Degradation Study Workflow

Caption: General Workflow for Forced Degradation Studies of this compound.

Thermal Degradation Pathway of Linalool

Caption: Thermal Degradation Pathway of Linalool.

Conclusion

This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound. The high isotopic purity and established long-term stability under appropriate storage conditions make it a suitable internal standard for quantitative analysis. The provided experimental protocols for purity assessment and forced degradation studies offer a framework for researchers to validate the integrity of this compound in their specific applications. Understanding the potential degradation pathways is crucial for the development of robust and reliable analytical methods.

References

- 1. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical investigation of linalool oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

The Enantiomeric Landscape of Linalool: A Technical Guide to its Natural Occurrence, Biosynthesis, and Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool, a naturally occurring acyclic monoterpene alcohol, is a prominent constituent of the essential oils of numerous aromatic plants. It is highly valued in the fragrance, flavor, and pharmaceutical industries for its pleasant floral and slightly spicy aroma. Linalool exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which possess distinct olfactory properties and can exhibit different biological activities.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of linalool enantiomers, their biosynthesis in plants, and the detailed experimental protocols for their chiral analysis.

Natural Occurrence and Enantiomeric Distribution

The enantiomeric composition of linalool in essential oils is highly variable and depends on the plant species, geographical origin, and even the specific plant part.[1][3] Generally, (R)-(-)-linalool is the more common enantiomer found in nature.[4] However, some essential oils are characterized by a predominance of (S)-(+)-linalool, while others contain nearly racemic mixtures.[1] The precise enantiomeric ratio is a critical parameter for the quality control and authenticity assessment of essential oils.[5]

Quantitative Data on Linalool Enantiomers in Various Essential Oils

The following table summarizes the enantiomeric distribution of linalool in a selection of essential oils from different plant sources.

| Plant Species | Common Name | Plant Part | (R)-(-)-Linalool (%) | (S)-(+)-Linalool (%) | Reference(s) |

| Lavandula angustifolia | Lavender | Flowers | >88 - 95.1 | 4.9 | [5] |

| Coriandrum sativum | Coriander | Seeds | 16.1 | 83.9 | [4] |

| Ocimum basilicum | Basil | Leaves | 100 | 0 | [1] |

| Citrus sinensis | Sweet Orange | Flowers/Leaves | Predominantly S | Predominantly S | [1][2] |

| Mentha citrata | Bergamot Mint | 72 - 75 | 25 - 28 | [1] | |

| Lippia alba | Bushy Matgrass | 0 | 100 | [1] | |

| Cinnamomum tamala | Indian Bay Leaf | Leaves | 0 | 100 | [1] |

| Zanthoxylum armatum | Winged Prickly Ash | Leaves | <10 | >90 | [1] |

| Zingiber roseum | Rosy Ginger | Rhizome | <10 | >90 | [1] |

| Origanum onites | Turkish Oregano | 98.4 - 100 | 0 - 1.6 | [6] | |

| Nepeta cataria | Catnip | 0 | 100 | [4] |

Biosynthesis of Linalool Enantiomers

In higher plants, linalool is synthesized from geranyl pyrophosphate (GPP), a C10 intermediate of the terpenoid biosynthetic pathway.[2] The stereochemical outcome of the reaction is determined by the specific linalool synthase (LIS) enzyme involved.[2][7] Plants possess distinct (R)-linalool synthases and (S)-linalool synthases, which catalyze the formation of the respective enantiomers.[7][8]

The biosynthesis begins with the ionization of GPP, followed by an isomerization and the subsequent attack of a water molecule to form the chiral tertiary alcohol.[2][9] The active site architecture of the specific linalool synthase dictates the stereochemistry of this water addition, thus controlling the formation of either (R)- or (S)-linalool.[9][10]

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

This protocol describes a standard laboratory-scale method for extracting essential oils from plant material.

Materials:

-

Fresh or dried aromatic plant material

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a suitable amount of the plant material (e.g., 100 g of dried material or 300 g of fresh material) and place it into the round-bottom flask.

-

Add a sufficient volume of distilled water to the flask to fully immerse the plant material (e.g., 1 L).

-

Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the distillation for a period of 2-4 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.

-

Once the distillation is complete, allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the side-arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Chiral Analysis by Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

This protocol outlines the analytical procedure for the enantiomeric separation and quantification of linalool in essential oils.

Instrumentation:

-

Multidimensional Gas Chromatograph coupled to a Mass Spectrometer (MDGC-MS)

-

Non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for the first dimension

-

Chiral column (e.g., Lipodex E, 25 m x 0.25 mm i.d., 0.25 µm film thickness) for the second dimension

-

Cryo-trap system

Sample Preparation:

-

Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as n-hexane or dichloromethane.

GC-MS Conditions:

-

First Dimension (Non-polar column):

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Oven Temperature Program: Start at 60°C for 10 min, then ramp to 220°C at 4°C/min, hold for 10 min, then ramp to 240°C at 1°C/min.[4]

-

-

Heart-cutting:

-

The elution time window corresponding to linalool from the first dimension is transferred to the second dimension via a cryo-trap. The exact timing needs to be determined by analyzing a linalool standard.

-

-

Second Dimension (Chiral column):

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-450.

-

Transfer Line Temperature: 250°C.

-

Data Analysis:

-

Identify the linalool enantiomers based on their retention times compared to authentic standards.

-

Quantify the relative percentage of each enantiomer by integrating the peak areas in the chromatogram obtained from the chiral column.

Conclusion

The enantiomeric distribution of linalool is a key characteristic of many essential oils, with significant implications for their aroma, biological activity, and authenticity. The biosynthesis of linalool enantiomers is controlled by stereospecific linalool synthase enzymes. Accurate determination of the enantiomeric ratio requires specialized analytical techniques, primarily multidimensional gas chromatography with a chiral stationary phase. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with linalool-containing natural products.

References

- 1. Enantiomeric composition of (3R)-(-)- and (3S)-(+)-linalool in various essential oils of Indian origin by enantioselective capillary gas chromatography-flame ionization and mass spectrometry detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linalool - Wikipedia [en.wikipedia.org]

- 3. [PDF] Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 4. acgpubs.org [acgpubs.org]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispec.co.th [scispec.co.th]

- 12. gcms.cz [gcms.cz]

Linalool-d3 safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Linalool-d3

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1216673-02-7). As this compound is a deuterated form of Linalool (CAS No. 78-70-6), its material safety profile is considered analogous to the non-deuterated parent compound. The data presented herein is primarily for Linalool and should be applied to this compound in any laboratory setting.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. Linalool is a colorless liquid with a characteristic floral odor.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅D₃O | [2] |

| Molecular Weight | 157.3 g/mol | [2] |

| Appearance | Colorless liquid / Neat oil | [1][2] |

| Boiling Point | 199 °C / 390.2 °F at 760 mmHg | [3] |

| Flash Point | 75 °C / 167 °F | [3] |

| Autoignition Temperature | 235 °C / 455 °F | [3] |

| Vapor Pressure | 0.1 mbar at 20 °C | [3] |

| Specific Gravity | 0.861 | [3] |

| Solubility in Water | 1.45 - 1.59 g/L at 25 °C | [1][3] |

| Flammability Limits | LEL: 0.9%, UEL: 5.2% | [3] |

Toxicological Data

Toxicological data is critical for assessing acute and chronic health risks associated with a chemical. Linalool is characterized by low acute toxicity but is a known skin and eye irritant.[4]

| Parameter | Value | Species | Route | Source |

| LD₅₀ (Acute Oral) | 2790 mg/kg | Rat | Oral | [4][5] |

| LD₅₀ (Acute Dermal) | 5610 mg/kg | Rabbit | Dermal | [4][5] |

| LC₅₀ (Acute Inhalation) | >3.2 mg/L | Mouse | Inhalation | [6] |

| Skin Corrosion/Irritation | Irritant (Category 2) | Rabbit | Dermal | [4][6] |

| Serious Eye Damage/Irritation | Irritant (Category 2A) | - | Eye | [4] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1) | - | Dermal | [6] |

GHS Hazard Classification and Communication

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The diagram below illustrates the logical flow from GHS classification to the required hazard and precautionary statements for Linalool.

Caption: GHS hazard communication workflow for Linalool.

Experimental Protocols Overview

The safety data presented in this guide are derived from internationally recognized standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and reproducibility.

-

Acute Oral Toxicity (LD₅₀): This value is typically determined using a method analogous to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this protocol, the substance is administered orally by gavage to fasted rats.[4][6] The study involves a stepwise procedure with a limited number of animals at each step. The outcome, mortality, is observed to determine the dose that causes death in 50% of the tested animal population. The result for Linalool was an LD₅₀ of 2,790 mg/kg in rats.[4][5]

-

Acute Dermal Toxicity (LD₅₀): Following a method similar to OECD Test Guideline 402 (Acute Dermal Toxicity), the substance is applied to a shaved area of the skin of rabbits for 24 hours.[4][6] The animals are observed for signs of toxicity and mortality. The dermal LD₅₀ for Linalool in rabbits was determined to be 5,610 mg/kg.[4][5]

-

Skin Irritation: To assess skin irritation, as described in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), a small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).[4] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. Linalool is classified as a skin irritant based on these findings.[4]

-

Eye Irritation: Based on protocols like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), the substance is instilled into the conjunctival sac of one eye of a test animal. The eyes are examined for irritation, including redness, swelling, and discharge. Linalool causes serious eye irritation.[4]

Handling and Storage Precautions

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[7] Lab coats and other protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator with an appropriate filter (e.g., Type ABEK).

Safe Handling Practices:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the work area.[4]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

-

The recommended storage temperature is 2-8 °C.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]

Accidental Release and First Aid Measures

A clear and practiced emergency response plan is crucial for managing accidental releases.

Spill Response Workflow:

The following diagram outlines a general workflow for responding to a chemical spill of Linalool.

Caption: General workflow for responding to a Linalool spill.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

If on Skin: Immediately wash the skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or a rash occurs, get medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4] Do not allow the substance to enter drains, surface waters, or groundwater.[4][7] Waste should be handled as hazardous waste and disposed of at an approved waste disposal plant.[3][4]

References

- 1. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. download.basf.com [download.basf.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. carlroth.com [carlroth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Linalool

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated linalool, a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry.

Introduction to Deuterated Linalool

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants.[1] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, each with distinct fragrances.[1][2] Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, creates isotopologues of linalool that are invaluable in scientific research. These deuterated forms, such as Linalool-d3 and Linalool-d5, serve as ideal internal standards for quantification by mass spectrometry, allowing for precise tracking and measurement in complex biological matrices.[3][] The increased mass from deuterium substitution allows for clear differentiation from the endogenous, non-deuterated compound without significantly altering its chemical properties.

Physical Properties

The physical properties of deuterated linalool are largely comparable to its non-deuterated counterpart, with slight variations primarily in molecular weight and density. These properties are essential for handling, formulation, and experimental design.

Table 1: Comparison of Physical Properties

| Property | Linalool (Non-deuterated) | This compound | Linalool-d5 |

| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₅D₃O[3] | C₁₀H₁₃D₅O[] |

| Molecular Weight | 154.25 g/mol [1] | 157.3 g/mol [3] | 159.28 g/mol [] |

| Appearance | Colorless liquid/oil[1][5] | Neat oil[3] | Colorless to light yellow liquid[6] |

| Boiling Point | ~198 °C[1][7] | Not specified | Not specified |

| Density | ~0.862 g/mL at 20 °C[7] | Not specified | 0.859 ± 0.06 g/cm³[6] |

| Refractive Index | n20/D ~1.4615[7] | Not specified | Not specified |

| Solubility | Insoluble in water; miscible with ethanol and ether[5] | Soluble in Chloroform, Ethyl Acetate, Methanol[3] | Not specified |

| Stability | Stable under recommended storage conditions[5][8] | Store at -20°C[] | Store at -20°C for up to 1 month, or -80°C for 6 months[6] |

Chemical and Spectroscopic Properties

The primary chemical difference in deuterated linalool lies in its mass, which is fundamental to its application in mass spectrometry-based analytical methods.

Table 2: Key Chemical and Spectroscopic Identifiers

| Property | Linalool (Non-deuterated) | This compound | Linalool-d5 |

| CAS Number | 78-70-6[1] | 1216673-02-7[3] | 159592-39-9[6] |

| Mass Spectrum (EI) | Molecular Ion (M+) at m/z 154[9] | Expected M+ at m/z 157 | Expected M+ at m/z 159 |

| Mass Spectrum (ESI) | Parent Ion (M+H)+ at m/z 137[10] | Expected (M+H)+ at m/z 140 | Expected (M+H)+ at m/z 142 |

| Isotopic Purity | N/A | ≥99% (d₁-d₃)[3] | ≥99.0%[6] |

Experimental Protocols

Quantification of Linalool using Deuterated Standards (LC-MS/MS)

This protocol outlines a general procedure for the quantitative analysis of linalool in biological samples, such as human serum, using a deuterated internal standard.

Caption: LC-MS/MS workflow for linalool quantification.

Methodology:

-

Sample Preparation: A known volume of the biological matrix (e.g., serum) is collected.[11]

-

Internal Standard Spiking: A precise amount of deuterated linalool (e.g., this compound or Linalool-d5) is added to the sample. This internal standard accounts for sample loss during preparation and variability in instrument response.

-

Protein Precipitation & Extraction: Proteins are precipitated, typically with a solvent like acetonitrile. This is followed by a liquid-liquid extraction to isolate the analyte and internal standard from the matrix.[11]

-

LC Separation: The prepared sample is injected into a liquid chromatography system, often using a C18 reversed-phase column with a gradient elution of acetonitrile and water.[11][12]

-

MS/MS Detection: The eluent is directed into a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to a product ion for both linalool (e.g., m/z 137.1 → 95.1) and the deuterated internal standard (which will have a higher m/z).[11]

-

Quantification: The concentration of linalool in the original sample is determined by comparing the peak area ratio of the analyte to the known concentration of the internal standard.

Determination of Isotopic Purity (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a rapid and sensitive method for confirming the isotopic purity of deuterated compounds.[13][14]

Methodology:

-

Sample Infusion: The deuterated linalool sample is dissolved in a suitable solvent and directly infused into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.[14]

-

Full Scan Acquisition: A full scan mass spectrum is acquired in positive ion mode, ensuring sufficient resolution to distinguish between the different isotopologues (e.g., d₀, d₁, d₂, d₃, d₄, d₅).

-

Data Analysis: The relative abundance of the ion peaks for each isotopolog is measured.[13]

-

Purity Calculation: The isotopic purity is calculated based on the relative intensity of the desired deuterated species compared to the sum of intensities of all detected isotopologues.[15]

Metabolism and Biological Interactions

Deuteration is a key strategy in drug development to alter metabolic pathways, potentially improving a drug's pharmacokinetic profile (the "deuterium effect"). Understanding the metabolism of linalool is crucial for interpreting studies using its deuterated analogues.

Caption: Simplified metabolic pathway of linalool.

Linalool undergoes extensive metabolism, primarily in the liver.

-

Phase I Metabolism: The cytochrome P-450 enzyme system mediates the allylic oxidation of linalool to form more polar metabolites, such as 8-hydroxylinalool and 8-carboxylinalool.[16][17]

-

Phase II Metabolism: Both linalool and its oxidized metabolites can be conjugated with glucuronic acid, which further increases their water solubility and facilitates their excretion in the urine.[18][19]

-

Pharmacodynamic Effects: Linalool has been shown to act as a positive allosteric modulator of GABA-A receptors, which is believed to contribute to its anxiolytic and sedative effects.[17][20] Metabolic modification, such as oxidation, can reduce this modulatory potential.[20]

Logical Relationships in Linalool Analysis

The relationship between linalool, its deuterated forms, and its metabolites is central to its use in research.

References

- 1. Linalool - Wikipedia [en.wikipedia.org]

- 2. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]

- 3. caymanchem.com [caymanchem.com]

- 5. Linalool | 78-70-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L -Linalool natural, = 95 , FG 126-91-0 [sigmaaldrich.com]

- 8. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Linalool [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. media.doterra.com [media.doterra.com]

- 12. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [openresearch.surrey.ac.uk]

- 19. [PDF] Studies on the metabolism of linalool, a naturally occurring food flavour. | Semantic Scholar [semanticscholar.org]

- 20. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Linalool-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds, such as terpenes, by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Linalool-d3, a deuterated analog of linalool, serves as an excellent internal standard for the analysis of linalool and other terpenes. Its chemical and physical properties are nearly identical to the native analyte, ensuring similar behavior during extraction and chromatographic separation. However, its mass is sufficiently different to be distinguished by a mass spectrometer, allowing for precise quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the GC-MS analysis of terpenes in various matrices, including plant materials, essential oils, and beverages.

Key Advantages of Using this compound as an Internal Standard

-

Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and inconsistencies in injection volume.

-

Enhanced Method Robustness: Minimizes the effects of matrix suppression or enhancement in complex samples.

-

Reliable Quantification: Provides a stable reference point for the quantification of linalool and other structurally similar terpenes.

Application Areas

The use of this compound as an internal standard is applicable to a wide range of research and industrial settings, including:

-

Pharmaceutical and Nutraceutical Industries: Quality control of raw materials and finished products containing essential oils or terpene-based active ingredients.

-

Food and Beverage Industry: Flavor and fragrance profiling and quality assurance.

-

Cannabis and Hemp Testing: Potency and purity analysis of terpene profiles.

-

Environmental Analysis: Monitoring of volatile organic compounds in air and water samples.

-

Academic Research: Investigating the biosynthesis and biological activity of terpenes.

Experimental Protocols

Two primary methodologies are presented for the analysis of terpenes using this compound as an internal standard: Liquid Injection GC-MS and Headspace Solid-Phase Microextraction (HS-SPME) GC-MS .

Protocol 1: Quantitative Analysis of Terpenes by Liquid Injection GC-MS

This protocol is suitable for the analysis of terpenes in liquid samples or solvent extracts of solid matrices.

1. Materials and Reagents

-

Solvents: Hexane or Ethyl Acetate (GC grade or higher)

-

Standards: Linalool, this compound, and other target terpene standards (high purity)

-

Sample Matrix: Essential oil, plant extract, beverage, etc.

-

Glassware: Volumetric flasks, pipettes, autosampler vials with septa

2. Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of linalool, this compound, and other target terpenes in hexane or ethyl acetate.

-

Internal Standard (IS) Working Solution (50 µg/mL): Dilute the this compound primary stock solution to a final concentration of 50 µg/mL in the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the terpene primary stock solutions into volumetric flasks. Add a constant volume of the IS working solution to each calibration standard and dilute to the final volume with the solvent. A typical calibration range is 1-100 µg/mL.[1]

3. Sample Preparation

-

Liquid Samples (e.g., Essential Oils): Accurately weigh a known amount of the essential oil and dissolve it in a known volume of solvent.

-

Solid Samples (e.g., Plant Material):

-

Homogenize the sample to a fine powder.

-

Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube.[1]

-

Add a known volume of extraction solvent (e.g., 10 mL of ethyl acetate).[1]

-

Add a precise volume of the this compound IS working solution.

-

Vortex and/or sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.[1]

-

Centrifuge the sample to pellet the solid material.[1]

-

Transfer the supernatant to an autosampler vial for GC-MS analysis.

-

4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[1]

-

Inlet: Split/splitless injector, operated in split mode (e.g., 15:1 split ratio) at 250°C.[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 3°C/min to 85°C.

-

Ramp 2: 2°C/min to 165°C, hold for 1 minute.

-

Ramp 3: 30°C/min to 250°C, hold for 20 minutes.[1]

-

-

Mass Spectrometer Parameters:

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the samples by using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis of Terpenes by Headspace SPME-GC-MS

This protocol is ideal for the analysis of volatile terpenes in solid or liquid samples and minimizes matrix effects.

1. Materials and Reagents

-

SPME Fiber: Polydimethylsiloxane (PDMS) coated fiber (e.g., 100 µm film thickness).

-

Standards: Linalool, this compound, and other target terpene standards.

-

Sample Matrix: Plant material, fruit juice, etc.

-

Headspace Vials: 20 mL headspace vials with magnetic screw caps and septa.

-

Sodium Chloride (NaCl): To increase the volatility of the analytes.

2. Standard and Sample Preparation

-

Calibration Standards:

-

In a series of headspace vials, add a known amount of a blank matrix (e.g., deionized water for aqueous samples or a terpene-free solid matrix).

-

Spike with increasing concentrations of the target terpenes.

-

Add a constant amount of this compound to each vial.

-

Add a consistent amount of NaCl (e.g., 1 g) to each vial to facilitate the release of volatiles.

-

-

Samples:

3. HS-SPME-GC-MS Parameters

-

Autosampler: Equipped with a SPME fiber holder.

-

Incubation: Incubate the vial at a specific temperature and time to allow for equilibration of the analytes in the headspace (e.g., 40°C for 5 minutes with agitation).[3]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10 minutes at 40°C with agitation).[3]

-

Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analytes (e.g., 270°C for 3 minutes).[3]

-

GC-MS Conditions: Similar to the liquid injection method, with adjustments to the oven temperature program as needed to optimize separation.

Quantitative Data Summary

The following tables summarize typical validation data for the quantitative analysis of terpenes using an internal standard method with GC-MS.

Table 1: Method Validation Parameters for Terpene Analysis

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.3 µg/mL | [1] |

| Limit of Quantification (LOQ) | 1.0 µg/mL | [1] |

| Accuracy (Recovery) | 89% - 111% | [1] |

| Precision (RSD) | < 10% | [1] |

Table 2: Example Calibration Curve Data for Linalool

| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |

| 1 | User-determined |

| 5 | User-determined |

| 10 | User-determined |

| 25 | User-determined |

| 50 | User-determined |

| 100 | User-determined |

| R² | > 0.99 |

Table 3: Recovery and Precision Data from a Spiked Matrix Study [4]

| Analyte | Spiked Concentration (ppm) | Recovery (%) | RSD (%) |

| α-Pinene | 10 | 84.2 | 1.34 |

| 125 | 86.4 | - | |

| 350 | 83.3 | - | |

| Linalool | 10 | Data not specified | Data not specified |

| 125 | Data not specified | Data not specified | |

| 350 | Data not specified | Data not specified |

Note: The table from the cited source did not include specific data for linalool but demonstrated the methodology's performance for other terpenes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of terpenes using this compound as an internal standard with GC-MS.

Caption: Workflow for GC-MS analysis of terpenes using an internal standard.

References

- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecommons.cornell.edu [ecommons.cornell.edu]

- 3. gcms.cz [gcms.cz]

- 4. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Linalool using Headspace SPME-GC-MS with Linalool-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of linalool in various matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, linalool-d3, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is particularly suitable for the analysis of volatile compounds in complex samples encountered in pharmaceutical, food, and fragrance industries.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely used as a fragrance in cosmetic products and as a flavoring agent in the food industry. Accurate quantification of linalool is crucial for quality control, formulation development, and safety assessment. Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix. When combined with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for trace-level analysis. The internal standard method, utilizing a stable isotope-labeled analogue such as this compound, is the gold standard for quantification as it effectively compensates for any analyte loss during sample preparation and injection, as well as fluctuations in instrument performance.

Experimental Workflow

Caption: Experimental workflow for the quantification of linalool by HS-SPME-GC-MS.

Experimental Protocols

Materials and Reagents

-

Linalool (≥97% purity)

-

This compound (≥98% purity)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 100 mg of linalool and dissolve in 100 mL of methanol to create a linalool stock solution.

-

Similarly, prepare a 1000 µg/mL stock solution of this compound in methanol.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard working solution into decreasing concentrations of linalool.

-

For example, in a 10 mL volumetric flask, add 1 mL of the 10 µg/mL this compound IS working solution and the appropriate volume of a diluted linalool stock solution to achieve final linalool concentrations ranging from 0.5 to 50 ng/mL. Bring to volume with deionized water.

-

Sample Preparation

-

Place 5 g (or 5 mL) of the sample matrix into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 2 g of sodium chloride to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.

-

Spike the sample with a known amount of the this compound internal standard working solution (e.g., 50 µL of a 10 µg/mL solution).

-

Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure

-

Place the sealed vial in the autosampler tray of the GC-MS system.

-

Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of linalool and this compound between the sample and the headspace.

-

Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Desorption: Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Inlet: Splitless mode, 250°C

-

SPME Desorption Time: 5 minutes

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 230°C

-

Hold: 5 minutes at 230°C

-

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

MS Transfer Line Temperature: 280°C

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For accurate quantification, monitor the following mass-to-charge ratios (m/z):

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Linalool | 71 | 121 |

| This compound | 74 | 124 |

The quantifier ion is used for concentration calculations, while the qualifier ion confirms the identity of the compound.

Calibration Curve Data

A typical calibration curve is generated by plotting the peak area ratio of linalool to this compound against the concentration of linalool.

| Linalool Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area Ratio (Linalool/Linalool-d3) |

| 0.5 | 10 | 0.048 |

| 1.0 | 10 | 0.095 |

| 5.0 | 10 | 0.492 |

| 10.0 | 10 | 0.985 |

| 25.0 | 10 | 2.47 |

| 50.0 | 10 | 4.95 |

Linearity: A linear regression of the calibration curve should yield a correlation coefficient (R²) of ≥0.99.

Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90-110% |

Signaling Pathway and Logical Relationships

Caption: Logical relationship for internal standard quantification.

Conclusion

The described HS-SPME-GC-MS method using this compound as an internal standard provides a highly reliable and sensitive approach for the quantification of linalool in a variety of sample matrices. The detailed protocol and validation parameters demonstrate the method's suitability for routine analysis in research and quality control laboratories. The use of an isotopically labeled internal standard is key to achieving the high levels of accuracy and precision required in scientific and industrial applications.

Application of Linalool-d3 in Flavor and Fragrance Analysis: A Detailed Guide

Introduction

Linalool, a naturally occurring terpene alcohol, is a key component in a vast array of essential oils and a fundamental ingredient in the flavor and fragrance industries. Its characteristic floral and slightly spicy aroma contributes to the scent profile of numerous flowers and spices. Accurate quantification of linalool is crucial for quality control, authenticity assessment, and formulation development in these industries. The use of a deuterated internal standard, Linalool-d3, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust and precise method for this purpose. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

The Principle of Stable Isotope Dilution Analysis

The core of this analytical approach lies in the principle of stable isotope dilution. This compound is chemically identical to linalool, but three of its hydrogen atoms are replaced with deuterium. This results in a molecule with a slightly higher molecular weight, which can be distinguished by a mass spectrometer. However, its chromatographic behavior is nearly identical to that of the non-deuterated form.

By adding a known amount of this compound to a sample, it acts as an internal standard that co-elutes with the endogenous linalool. Any sample loss during preparation or injection affects both the analyte and the internal standard equally. The ratio of the MS signal of the analyte to the signal of the internal standard is then used for quantification, leading to more accurate and reproducible results compared to external standard calibration.[1][2][3][4]

Experimental Protocols

The following protocols are generalized from established methods for the analysis of linalool in essential oils and other complex matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Materials and Reagents

-

Linalool (analytical standard, ≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol or Ethanol (GC grade)

-

Sodium Chloride (analytical grade)

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler (or manual SPME holder)

-

Heated agitator for headspace vials

Protocol 1: Preparation of Standards and Calibration Curve

-

Primary Stock Solutions: Prepare individual stock solutions of linalool and this compound in methanol at a concentration of 1000 µg/mL.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a working concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the linalool primary stock solution into 10 mL of deionized water in 20 mL headspace vials. A typical concentration range would be 10, 50, 100, 250, 500, and 1000 ng/mL.

-

Spiking the Internal Standard: Add a fixed amount of the this compound working solution to each calibration standard and sample vial. A final concentration of 20-50 ng/mL of this compound is often effective.[5]

-

Matrix Matching: For complex matrices, it is advisable to prepare calibration standards in a blank matrix that closely resembles the sample to be analyzed to compensate for matrix effects.

Protocol 2: Sample Preparation

-

Liquid Samples (e.g., Essential Oil Dilutions, Beverages):

-

Accurately weigh or pipette a known amount of the liquid sample into a 20 mL headspace vial.

-

Dilute the sample with deionized water to a final volume of 10 mL.

-

Add 1-2 grams of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with the this compound internal standard working solution to achieve the same final concentration as in the calibration standards.

-

-

Solid Samples (e.g., Plant Material, Powders):

-

Accurately weigh a known amount of the homogenized solid sample into a 20 mL headspace vial.

-

Add 10 mL of deionized water and 1-2 grams of NaCl.

-

Spike the sample with the this compound internal standard working solution.

-

Protocol 3: HS-SPME and GC-MS Analysis

-

Incubation: Place the sealed vials in the heated agitator. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.

-

Desorption and Injection: Immediately after extraction, transfer the SPME fiber to the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

GC-MS Parameters: The following are typical GC-MS parameters that may require optimization:

-

GC Column: DB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 4°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Scan Range: m/z 40-350.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor the following ions:

-

Linalool: m/z 71, 93, 121.

-

This compound: m/z 74, 93, 124.[5]

-

-

-

Data Presentation

Quantitative data from method validation studies are summarized below. These values demonstrate the performance characteristics of using this compound as an internal standard in GC-MS analysis.

Table 1: Method Validation Parameters for Linalool Quantification

| Parameter | Typical Value/Range | Matrix | Analytical Technique | Reference |

| Linearity (R²) | ≥ 0.98 | Essential Oils | HS-SPME-GC-MS | [1][2][3][4] |

| Limit of Detection (LOD) | 10 mg/kg | Yuzu Essential Oil | GC-MS | [3] |

| 3.5 ng/mL | Human Serum | LC-MS/MS | [4] | |

| Limit of Quantification (LOQ) | 35 mg/kg | Yuzu Essential Oil | GC-MS | [3] |

| 7.5 ng/mL | Human Serum | LC-MS/MS | [4] | |

| Recovery | Within 20% of expected | Essential Oils | HS-SPME-GC-MS | [1][4] |

| Repeatability (RSD) | 3.1% | Linalool Standard | GC-MS | [3] |

| Reproducibility (RSD) | 8.8% | Linalool Standard | GC-MS | [3] |

Visualizations

The following diagrams illustrate the workflow and principles described in these application notes.

Caption: Experimental workflow for linalool quantification.

Caption: Principle of internal standard quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]

- 3. oaji.net [oaji.net]

- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of Linalool in Cannabis Using Isotope Dilution GC-MS

Introduction

Terpenes, the aromatic compounds responsible for the characteristic scent and flavor of cannabis, are gaining significant attention from researchers and consumers alike.[1] Beyond their sensory contributions, terpenes are believed to work synergistically with cannabinoids to produce what is known as the "entourage effect," potentially enhancing the therapeutic properties of the plant.[2] Linalool, a monoterpenoid alcohol, is a prominent terpene found in many cannabis strains, recognized by its delicate floral and citrus aroma.[3] Its potential therapeutic effects, including soothing and relaxing properties, make its accurate quantification crucial for product consistency, quality control, and targeted drug development.[3]

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for terpene analysis due to its high sensitivity and selectivity.[4][5] However, the volatility of terpenes can lead to variability during sample preparation and injection.[4] To overcome this challenge, this protocol employs an isotope dilution method using Linalool-d3, a deuterated analog of linalool, as an internal standard (ISTD). Since this compound is chemically identical to linalool but has a different mass, it co-elutes chromatographically but is distinguishable by the mass spectrometer.[6] This allows for precise and accurate quantification by correcting for any analyte loss during the analytical process.[6]

This application note provides a detailed protocol for the extraction, identification, and quantification of linalool in cannabis flower samples using GC-MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards:

-

Linalool (≥97% purity, Sigma-Aldrich or equivalent)

-

This compound (CDN Isotopes or equivalent)

-

-

Solvents:

-

Ethyl Acetate (GC grade, ≥99.5% purity)

-

-

Consumables:

-

2 mL amber glass autosampler vials with PTFE-lined caps

-

15 mL polypropylene centrifuge tubes

-

0.22 µm syringe filters (PTFE)

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Centrifuge

-

-

Cannabis Samples:

-

Homogenized cannabis flower

-

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Mass Spectrometer: Agilent 5977A MS or equivalent

-

Autosampler: Agilent 7693 or equivalent

-

GC Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent

Preparation of Standard Solutions

-

Linalool Primary Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of pure linalool standard.

-

Dissolve in ethyl acetate in a 10 mL volumetric flask.

-

Fill to the mark with ethyl acetate and mix thoroughly.

-

-

This compound Internal Standard (ISTD) Stock Solution (100 µg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in ethyl acetate in a 10 mL volumetric flask.

-

Fill to the mark with ethyl acetate and mix thoroughly.

-

-

Calibration Curve Standards:

-

Prepare a series of calibration standards by diluting the Linalool Primary Stock Solution.

-

To each calibration standard, add a constant amount of the this compound ISTD Stock Solution to achieve a final concentration of 10 µg/mL.

-

| Calibration Level | Concentration of Linalool (µg/mL) | Volume of Linalool Stock (1000 µg/mL) | Volume of ISTD Stock (100 µg/mL) | Final Volume (with Ethyl Acetate) |

| 1 | 0.5 | 5 µL | 100 µL | 1 mL |

| 2 | 1.0 | 10 µL | 100 µL | 1 mL |

| 3 | 5.0 | 50 µL | 100 µL | 1 mL |

| 4 | 10.0 | 100 µL | 100 µL | 1 mL |

| 5 | 25.0 | 250 µL | 100 µL | 1 mL |

| 6 | 50.0 | 500 µL | 100 µL | 1 mL |

| 7 | 100.0 | 1000 µL (from a 100 µg/mL dilution) | 100 µL | 1 mL |

Sample Preparation

-

Homogenization: Homogenize the cannabis flower sample to a fine powder to ensure uniformity.

-

Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 10 mL of ethyl acetate to the tube.

-

Add 100 µL of the 100 µg/mL this compound ISTD stock solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Filtration:

-

Carefully take an aliquot of the supernatant.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

-

Cap the vial immediately to prevent the evaporation of volatile terpenes.

-

GC-MS Analysis

The following table outlines the instrumental conditions for the GC-MS analysis.

| Parameter | Value |

| GC Inlet | |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 15:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 70°C, hold for 2 min |

| Ramp Rate 1 | 3°C/min to 85°C |

| Ramp Rate 2 | 10°C/min to 200°C |

| Mass Spectrometer | |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Linalool | m/z 71, 93, 121 |

| This compound | m/z 72, 96, 124 |

Data Analysis

-

Calibration Curve:

-

For each calibration standard, calculate the peak area ratio of the primary linalool ion (m/z 93) to the primary this compound ion (m/z 96).

-

Plot the peak area ratio (y-axis) against the concentration of linalool (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). The r² value should be >0.99 for a valid calibration.[1][7]

-

-

Quantification:

-

Calculate the peak area ratio for the cannabis samples.

-

Use the regression equation from the calibration curve to determine the concentration of linalool in the sample extract.

-

Calculate the final concentration in the cannabis flower (µg/g) using the following formula:

-

Linalool (µg/g) = (Concentration from curve (µg/mL) × Volume of solvent (mL)) / Weight of sample (g)

-

-

Data Presentation

Method Validation Summary

The developed method should be validated for linearity, sensitivity, and accuracy according to established guidelines.[1]

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantitation (LOQ) | 0.75 µg/mL |

| Recovery (at 10 µg/mL) | 95 - 105% |

| Repeatability (%RSD, n=6) | < 10% |

Sample Analysis Results

The following table shows example quantitative results for linalool in three different cannabis cultivars.

| Sample ID | Linalool Concentration (µg/g) | %RSD (n=3) |

| Cultivar A | 1250.4 | 4.2 |

| Cultivar B | 875.9 | 5.1 |

| Cultivar C | 2340.1 | 3.8 |

Visualizations

Experimental Workflow

Caption: Workflow for linalool quantification in cannabis.

Linalool's Influence on NF-κB Signaling

Linalool has demonstrated anti-inflammatory effects by modulating the canonical NF-κB signaling pathway.[8][9] This pathway is a key regulator of inflammatory responses, and its inhibition is a target for therapeutic development.

Caption: Linalool inhibits the pro-inflammatory NF-κB pathway.

References

- 1. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 3. Get to Know the Linalool Cannabis Terpene - RQS Blog [royalqueenseeds.com]

- 4. rootsciences.com [rootsciences.com]

- 5. Unlocking Cannabis Terpenes: A Comprehensive Guide to Their Role and Advanced Analysis [labx.com]

- 6. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. linalool-and-linalyl-acetate-attenuated-canonical-pathway-of-nf-b-signaling-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Linalool-d3 as an Internal Standard

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Linalool-d3 for use as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for this compound as an internal standard?

A1: The optimal concentration of this compound is application-dependent and should be determined experimentally. However, a general guideline is to use a concentration that provides a signal intensity within the linear range of the detector and is comparable to the expected concentration of the analyte (Linalool) in the samples.[1] A good starting point for GC-MS analysis can be around 20 ppb, while for LC-MS/MS, a higher concentration in the ng/mL range may be necessary.

Q2: Why is it crucial to optimize the internal standard concentration?

A2: Optimizing the internal standard concentration is critical for ensuring the accuracy, precision, and reliability of quantitative analysis.[1] An inappropriate concentration can lead to issues such as poor linearity of the calibration curve, inaccurate quantification due to detector saturation, and increased variability in results.

Q3: Can I use the same this compound concentration for both GC-MS and LC-MS analysis?

A3: Not necessarily. The optimal concentration can vary significantly between different analytical platforms due to differences in sensitivity, ionization efficiency, and sample introduction volumes. It is essential to optimize the concentration for the specific instrument and method you are using.

Q4: How does the sample matrix affect the optimal this compound concentration?

A4: The sample matrix can significantly influence the ionization of both the analyte and the internal standard, a phenomenon known as the matrix effect. This can lead to signal suppression or enhancement. Therefore, the optimal this compound concentration should be determined using a matrix that closely matches your actual samples to compensate for these effects.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Poor Linearity of Calibration Curve (R² < 0.99) | Internal standard concentration is too high, causing detector saturation at higher analyte concentrations. | Decrease the concentration of this compound. |

| Internal standard concentration is too low, leading to a poor signal-to-noise ratio at lower analyte concentrations. | Increase the concentration of this compound. | |

| Inconsistent addition of the internal standard. | Ensure precise and consistent pipetting of the this compound solution into all samples and standards. | |

| High Variability (%RSD > 15%) in Quality Control (QC) Samples | Inconsistent signal from the internal standard across the analytical run. | Check for instrument stability. Prepare a fresh this compound stock solution. Ensure the internal standard is added at an early stage of sample preparation to account for variability.[1] |

| Matrix effects are inconsistently affecting the this compound signal. | Re-evaluate the sample cleanup procedure to remove interfering matrix components. Consider using matrix-matched calibration standards. | |

| Signal Suppression or Enhancement | Co-eluting matrix components are affecting the ionization of this compound. | Optimize the chromatographic method to separate this compound from interfering compounds. Adjust the sample preparation to remove matrix components. |

| Carryover of this compound in Blank Injections | Adsorption of this compound to the analytical column or other parts of the system. | Implement a more rigorous wash cycle between injections. Consider using a different column material. |

| Chromatographic Peak Tailing or Splitting for this compound | Interaction of this compound with active sites in the GC inlet or on the column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. |

| Inappropriate mobile phase composition in LC. | Optimize the mobile phase composition and gradient to ensure good peak shape. |

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given analytical method.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of Linalool (analyte) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethyl acetate).

-

Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards:

-

Prepare a series of calibration standards of Linalool at different concentrations covering the expected range of your samples (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

3. Experiment to Test Different this compound Concentrations:

-

Divide the calibration standards into several sets.

-

Spike each set with a different, fixed concentration of this compound. Suggested concentrations to test:

-

Set A: 10 ng/mL this compound

-

Set B: 50 ng/mL this compound

-

Set C: 100 ng/mL this compound

-

Set D: 250 ng/mL this compound

-

-

Process and analyze each set of standards according to your established analytical method (GC-MS or LC-MS/MS).

4. Data Analysis:

-

For each set, construct a calibration curve by plotting the peak area ratio (Linalool Area / this compound Area) against the concentration of Linalool.

-

Determine the coefficient of determination (R²) for each calibration curve.

-

Calculate the response factor (RF) for each calibration level: RF = (Area_Linalool / Conc_Linalool) / (Area_this compound / Conc_this compound)

-

Calculate the relative standard deviation (%RSD) of the response factors across the calibration range for each set.

5. Selection of Optimal Concentration:

-

Choose the this compound concentration that results in:

-

The highest coefficient of determination (R² ≥ 0.99).

-

The lowest %RSD of the response factors across the calibration range.

-

A stable and reproducible signal for this compound across all injections.

-

Data Presentation

Table 1: Effect of this compound Concentration on Calibration Curve Linearity and Response Factor Stability

| This compound Concentration | Calibration Curve R² | %RSD of Response Factors | Observations |

| 10 ng/mL | 0.991 | 18.5% | Poor linearity and high variability, likely due to low IS signal at lower analyte concentrations. |

| 50 ng/mL | 0.998 | 8.2% | Good linearity and acceptable variability. |

| 100 ng/mL | 0.999 | 4.5% | Excellent linearity and low variability. Optimal concentration. |

| 250 ng/mL | 0.995 | 12.3% | Decreased linearity, potentially due to detector saturation at higher analyte concentrations. |

Visualizations

Caption: Workflow for optimizing this compound internal standard concentration.

References

Linalool-d3 Gas Chromatography Technical Support Center

This technical support guide provides troubleshooting advice for common issues encountered during the gas chromatography (GC) analysis of Linalool-d3, a deuterated isotopologue of the naturally occurring terpene, linalool. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound peak is tailing. What are the possible causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and lead to inaccurate quantification.[1] This issue often arises from interactions between polar or active analytes and "active sites" within the GC system.[1]

Common Causes and Solutions for Peak Tailing:

-

Active Sites in the Inlet or Column: Linalool, with its hydroxyl group, is susceptible to interacting with active silanol groups in the injector liner or at the head of the column.[1][2]

-